2-Morpholinoquinoline

Antifungal drug discovery Aspergillus fumigatus Molecular docking

2‑Morpholinoquinoline is a heterocyclic building block that combines the planar, electron‑rich quinoline nucleus with a saturated morpholine ring at the 2‑position. This fusion confers distinct physicochemical and biological properties that have driven its deployment as a core scaffold in medicinal chemistry programs targeting fungal, bacterial, protozoal and neoplastic diseases [REFS‑1][REFS‑2].

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 34500-40-8
Cat. No. B2669137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinoquinoline
CAS34500-40-8
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C13H14N2O/c1-2-4-12-11(3-1)5-6-13(14-12)15-7-9-16-10-8-15/h1-6H,7-10H2
InChIKeyHKSKLECHCQBNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholinoquinoline (CAS 34500-40-8): A Versatile Quinoline-Morpholine Scaffold for Antimicrobial and Anticancer Research


2‑Morpholinoquinoline is a heterocyclic building block that combines the planar, electron‑rich quinoline nucleus with a saturated morpholine ring at the 2‑position. This fusion confers distinct physicochemical and biological properties that have driven its deployment as a core scaffold in medicinal chemistry programs targeting fungal, bacterial, protozoal and neoplastic diseases [REFS‑1][REFS‑2]. The unsubstituted parent compound (CAS 34500‑40‑8) serves as a common synthetic entry point for libraries of 2‑morpholinoquinoline‑3‑carbaldehyde derivatives, which are readily elaborated into 1,2,4‑oxadiazoles, pyrazolines, anilinoquinolines, chalcones and fused pyran analogs [REFS‑3][REFS‑4][REFS‑5]. Unlike many simple quinoline precursors, the morpholino substituent is non‑innocent: it modulates lipophilicity, hydrogen‑bonding capacity and target‑binding geometry, making the 2‑morpholinoquinoline template a privileged starting point rather than a generic quinoline surrogate [REFS‑6][REFS‑7].

Why a Simple Quinoline or Alternative 2‑Substituted Quinoline Cannot Replace 2‑Morpholinoquinoline in Structure‑Driven Research Programs


Evidence from parallel series of quinoline derivatives demonstrates that the 2‑morpholino substituent is not a passive spectator but an active contributor to target engagement and selectivity. In a head‑to‑head molecular‑docking study, the ΔG of the best 2‑morpholinoquinoline‑1,2,4‑oxadiazole derivative (−7.54 kcal mol⁻¹) was 8 % more favorable than that of griseofulvin (−6.98 kcal mol⁻¹), while the corresponding experimental MIC was 1.9‑fold lower (0.146 mM vs. 0.283 mM) [REFS‑1]. QSAR models confirm that the presence and electronic nature of the morpholine ring are statistically significant descriptors for antimicrobial potency, implying that replacement by piperidine, pyrrolidine or unsubstituted quinoline would predictably erode activity [REFS‑2]. For cancer applications, compound 3e in the 2‑morpholino‑4‑anilinoquinoline series combines an IC₅₀ of 12.76 μM against HepG2 with sparing of normal fibroblasts, a selectivity window that the non‑morpholino comparator sorafenib did not match [REFS‑3]. These structure‑activity and selectivity data establish that the 2‑morpholinoquinoline scaffold occupies a defined pharmacophoric niche that cannot be filled by simply purchasing a cheaper quinoline or a 2‑chloro/2‑methyl analog.

Quantitative Evidence for Selecting 2‑Morpholinoquinoline Over Its Closest Analogs and Standard‑of‑Care Comparators


Superior Antifungal Potency Against Aspergillus fumigatus Versus Griseofulvin: MIC and Docking‑Score Concordance

The 2‑morpholinoquinoline‑1,2,4‑oxadiazole derivative compound 1 (2‑(morpholin‑4‑yl)‑3‑{5‑[4‑(trifluoromethyl)phenyl]‑1,2,4‑oxadiazol‑3‑yl}quinoline) exhibited an MIC of 0.146 mM against A. fumigatus, which is 1.94‑fold more potent than griseofulvin (MIC = 0.283 mM) tested under identical broth‑microdilution conditions [REFS‑1]. In molecular docking against glucosamine‑6‑phosphate synthase (PDB 2VF5), compound 1 achieved a Gibbs free energy (ΔG) of −7.54 kcal mol⁻¹ versus −6.98 kcal mol⁻¹ for griseofulvin, a difference of −0.56 kcal mol⁻¹ that correlates with the experimental MIC improvement [REFS‑1].

Antifungal drug discovery Aspergillus fumigatus Molecular docking

Broad‑Spectrum Antibacterial Activity of 2‑Morpholinoquinoline‑1,2,4‑Oxadiazole Derivatives Compared with Four First‑Line Antibiotics

In a comprehensive in‑vitro screen, six 2‑morpholinoquinoline‑1,2,4‑oxadiazole derivatives (6d, 6e, 6g, 6h, 6j, 6n) displayed antimicrobial potency that was rated ‘excellent’ relative to the standard drugs ampicillin, norfloxacin, chloramphenicol and ciprofloxacin when tested against a panel of Gram‑positive and Gram‑negative bacteria [REFS‑1]. Although individual MIC values are reported in the primary paper, the summary classification as ‘excellent’ was assigned based on equal or superior potency to all four comparators across multiple strains, indicating a broad‑spectrum advantage [REFS‑1].

Antibacterial Gram‑positive Gram‑negative MIC

Selective Cytotoxicity of 2‑Morpholino‑4‑Anilinoquinoline Derivatives Against Hepatocellular Carcinoma Cells with Sparing of Normal Fibroblasts

Among five 2‑morpholino‑4‑anilinoquinoline derivatives, compound 3e (the most active selective agent) exhibited an IC₅₀ of 12.76 μM against HepG2 hepatocellular carcinoma cells while showing no significant cytotoxicity toward normal NIH3T3 fibroblasts at the same concentration [REFS‑1]. In contrast, compounds 3c (IC₅₀ = 11.42 μM) and 3d (IC₅₀ = 8.50 μM) killed both cancer and normal cells non‑selectively, and the clinical comparator sorafenib displayed higher fibroblast toxicity despite cancer‑cell activity [REFS‑1]. Compound 3e also uniquely inhibited cell migration and adhesion at 20 μM, functional properties linked to metastasis suppression [REFS‑1].

Anticancer HepG2 Selectivity Fibroblast

Multi‑Target Anti‑Infective Scope: Antibacterial, Antifungal, Antitubercular and Antimalarial Activity from a Single Morpholinoquinoline Scaffold

A series of morpholinoquinoline‑pyrazoline conjugates was evaluated in parallel against a panel of bacterial, fungal, mycobacterial and plasmodial pathogens [REFS‑1]. Compound 8b demonstrated equipotent antitubercular activity to rifampicin (95 % inhibition against M. tuberculosis H37Rv), while seven compounds (8b, 6b, 9d, 6a, 9b, 7b, 8a) displayed antimalarial potency superior to chloroquine (IC₅₀ = 0.062 μM) and quinine (IC₅₀ = 0.826 μM) against P. falciparum [REFS‑1]. Simultaneously, the same library produced compounds with antifungal activity against C. albicans exceeding that of griseofulvin (1147 μM) and antibacterial activity surpassing ampicillin (286 μM), chloramphenicol (154 μM) and ciprofloxacin (150 μM) [REFS‑1].

Antimalarial Antitubercular Plasmodium falciparum Mycobacterium tuberculosis

High‑Yielding Synthetic Accessibility: 76‑86 % Yield for 2‑Morpholinoquinoline‑1,2,4‑Oxadiazole Library Construction

A 14‑member library of 2‑morpholinoquinoline‑1,2,4‑oxadiazole scaffolds (6a‑n) was synthesized from the common 2‑morpholinoquinoline‑3‑carbaldehyde precursor with isolated yields of 76‑86 %, demonstrating robust and scalable reaction conditions [REFS‑1]. The consistent high yields across diverse substitution patterns indicate that the 2‑morpholinoquinoline core is a reliable synthetic handle for parallel library production, a critical consideration for procurement teams planning large‑scale medicinal chemistry campaigns [REFS‑1].

Synthetic chemistry Library synthesis Yield Scalability

Structure‑Activity Relationship (QSAR) Confirmation: The Morpholino Substituent is a Statistically Significant Driver of Antimicrobial Potency

A chemometric QSAR analysis of 2‑morpholinoquinoline analogs modeled antibacterial activity against six bacterial strains (Gram‑positive: C. tetani, S. pneumoniae, B. subtilis; Gram‑negative: V. cholerae, S. typhi, E. coli) and antifungal activity against A. fumigatus and C. albicans [REFS‑1]. High‑quality linear and multiple linear regression models were obtained using in‑silico molecular descriptors (physicochemical, lipophilicity, topological, ADMET), with cross‑validation confirming predictive robustness [REFS‑1]. The Sum of Ranking Differences (SRD) method ranked compounds by overall antimicrobial potency, identifying the most promising candidates for further development [REFS‑1]. The models explicitly link the morpholino‑containing molecular topology to activity, supporting the inference that replacement of the morpholino group would degrade potency [REFS‑1].

QSAR SAR Molecular descriptors Antimicrobial

Proven Application Scenarios Where 2‑Morpholinoquinoline Demonstrates Quantifiable Differentiation


Antifungal Lead Optimization Programs Targeting Azole‑Resistant Aspergillus Species

When screening for novel antifungal scaffolds with activity against Aspergillus fumigatus, 2‑morpholinoquinoline‑1,2,4‑oxadiazole derivatives have demonstrated 1.94‑fold superior MIC values relative to the clinically used drug griseofulvin, coupled with more favorable docking scores (−7.54 vs. −6.98 kcal mol⁻¹) against the validated target glucosamine‑6‑phosphate synthase [REFS‑1]. Research groups facing azole‑resistant Aspergillus isolates can use this scaffold as a differentiated starting point with a known mechanism of action and validated in‑silico/in‑vitro correlation.

Broad‑Spectrum Antimicrobial Library Synthesis for High‑Throughput Screening

The 2‑morpholinoquinoline‑3‑carbaldehyde intermediate enables efficient diversification into 1,2,4‑oxadiazoles, pyrazolines, pyran derivatives, chalcones and anilinoquinolines, each with demonstrated activity against distinct pathogen classes [REFS‑1][REFS‑2]. The consistent 76‑86 % yields reported for parallel library synthesis make this scaffold economically attractive for HTS campaigns seeking to populate screening decks with compounds that have pre‑validated antibacterial, antifungal, antitubercular and antimalarial potential from a single synthetic entry point.

Selective Anticancer Agent Development with Reduced Fibroblast Toxicity

For oncology programs requiring compounds that discriminate between hepatocellular carcinoma (HepG2) and normal fibroblasts, the 2‑morpholino‑4‑anilinoquinoline chemotype offers a selectivity advantage: compound 3e (IC₅₀ = 12.76 μM against HepG2) spares NIH3T3 fibroblasts while also inhibiting cancer‑cell migration and adhesion, functional readouts linked to metastasis [REFS‑1]. This selectivity profile contrasts with the non‑selective cytotoxicity observed for close analogs (3c, 3d) and the clinical comparator sorafenib, providing a clear rationale for selecting 2‑morpholinoquinoline derivatives in therapeutic‑index‑focused cancer discovery.

Neglected Tropical Disease Drug Discovery: Antimalarial and Antitubercular Leads

Morpholinoquinoline‑pyrazoline conjugates have produced compounds with antimalarial activity superior to both chloroquine (IC₅₀ = 0.062 μM) and quinine (IC₅₀ = 0.826 μM), and antitubercular activity equipotent to rifampicin (95 % inhibition of M. tuberculosis H37Rv) [REFS‑1]. For research organizations focused on malaria and tuberculosis—diseases where resistance to current therapies is widespread—2‑morpholinoquinoline represents a procurement priority as it delivers validated leads against two priority pathogens from one scaffold, reducing the need for separate chemistry campaigns.

Quote Request

Request a Quote for 2-Morpholinoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.